The compound can be classified as an imidazolidine derivative. It is synthesized from 5-methylfuran and diphenyl derivatives, highlighting its relevance in organic synthesis. The structural formula can be denoted as C19H20N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine can be achieved through several methods:
The molecular structure of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine is characterized by:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into bond lengths, angles, and spatial arrangements within the molecule. The furan group introduces unique electronic characteristics due to its conjugated system.
2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine can participate in various chemical reactions:
Reagents such as bromine for electrophilic substitution or lithium aluminum hydride for reduction processes are commonly employed.
The mechanism through which 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine exerts its effects—especially in biological contexts—can involve:
The physical and chemical properties of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine include:
Techniques such as Infrared (IR) spectroscopy can provide information on functional groups present, while Mass Spectrometry (MS) can confirm molecular weight.
The unique structure of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine lends itself to various applications:
The exploration of hybrid heterocyclic frameworks containing fused aromatic and saturated nitrogen rings represents a cornerstone of modern medicinal chemistry. While 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine itself lacks a documented discovery timeline, its structural components—imidazolidine and furan—have rich histories. The imidazolidine scaffold emerged prominently in the 1950s, with Brecker's pioneering synthesis of 5,5-diphenylimidazolidine establishing a foundation for central nervous system-active compounds [5]. This era witnessed intensive research into heterocyclic systems as privileged structures for bioactivity, driven by the empirical observation that molecular hybridization often enhances pharmacological profiles. The intentional fusion of furan heterocycles—ubiquitous in natural products and synthetic pharmaceuticals—with imidazolidine cores reflects a strategic evolution in rational drug design. Such hybridization aims to leverage synergistic effects between the furan's electron-rich aromaticity and the imidazolidine's hydrogen-bonding capacity, accelerating the development of novel therapeutic candidates targeting neurological and inflammatory disorders [5] [7].
The molecular architecture of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine integrates three distinct pharmacophoric elements: a saturated imidazolidine ring, planar furan substituent, and lipophilic phenyl groups. Crystallographic analyses of closely related compounds (e.g., adamantane-oxadiazole hybrids) reveal that such hybrids exhibit precise conformational preferences critical for target engagement. The imidazolidine ring typically adopts an envelope conformation, while the furan moiety maintains near-perpendicular orientation relative to the central ring, minimizing steric clashes and optimizing electronic delocalization [2]. This geometric arrangement creates a topological landscape featuring:
Table 1: Key Crystallographic Parameters of Structural Analogues [2]
Parameter | Value | Bioactive Significance |
---|---|---|
Crystal System | Triclinic | Influences packing density & solubility |
Dihedral Angle (C-C-N) | 112.7° ± 3° | Determines scaffold planarity |
Hydrogen Bonding | N-H···O=C (2.89 Å) | Stabilizes protein-ligand interactions |
Displacement (Ueq) | 0.0283 Å (C1) - 0.0372 Å (C4) | Reflects atomic flexibility in binding |
This stereoelectronic profile enables selective interactions with biological targets, particularly those requiring simultaneous hydrophobic contact and polar directionality, such as G protein-coupled receptors and enzyme allosteric sites [7]. Computational models indicate that the methylfuran's electron-donating character enhances the molecule's capacity for π-stacking, while the imidazolidine's semi-rigidity reduces entropic penalties upon binding—a dual advantage exploited in kinase inhibitor design.
The pharmacological relevance of 2-(5-Methylfuran-2-yl)-1,3-diphenylimidazolidine derives principally from the complementary bioactivities of its constituent heterocycles:
Furan Motif: The 5-methylfuran-2-yl unit exhibits demonstrated GPR35 agonist activity in structural analogues like 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives, which show sub-micromolar potency (EC₅₀ = 32.5 ± 1.7 nanomolar) [7]. This potency stems from:
Imidazolidine Core: The non-aromatic, 1,3-diphenylimidazolidine system contributes:
Table 2: Bioactivity Contributions of Molecular Fragments
Fragment | Target Engagement Mechanism | Therapeutic Implication |
---|---|---|
5-Methylfuran-2-yl | GPR35 agonism via malononitrile-like binding | Anti-inflammatory/analgesic effects |
1,3-Diphenylimidazolidine | Sodium channel blockade | Anticonvulsant/neurostabilization |
Hybrid structure | Synergistic GPCR & ion channel modulation | Multitarget neurological agents |
Contemporary research exploits this synergy in designing multi-target-directed ligands for complex pathologies like epilepsy with comorbid inflammation. The molecule exemplifies modern fragment-based drug discovery, where validated heterocycles are strategically combined to overcome limitations of monospecific agents [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1